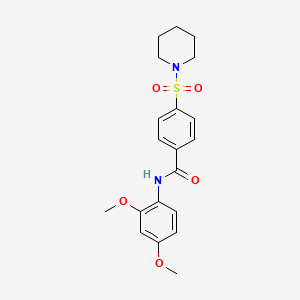

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl group attached via an amide bond to a 4-(piperidin-1-ylsulfonyl)benzoyl scaffold. This compound shares structural similarities with several sulfonamide- and benzamide-based molecules reported in the literature, which are often explored for their biological activities, including kinase inhibition, cytokine modulation, and antimicrobial effects .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-16-8-11-18(19(14-16)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCPNTVQDXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dimethoxyaniline with 4-chlorobenzenesulfonyl chloride to form the intermediate 2,4-dimethoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Reaction Mechanisms

The reactions typically follow nucleophilic substitution mechanisms where the nucleophilic nitrogen in the piperidine attacks electrophilic centers in the sulfonyl and acyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Characterization Techniques

To confirm the formation of N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, various analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure and confirms the presence of specific functional groups.

-

Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the compound.

-

Infrared Spectroscopy (IR): Helps identify functional groups by analyzing characteristic absorption bands.

Hydrolysis

This compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Oxidation

The compound may be susceptible to oxidation reactions, particularly at the methoxy groups or within the piperidine ring, potentially yielding various oxidized derivatives.

Reductive Reactions

Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), which may convert carbonyl functionalities into alcohols or amines.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme Inhibition | Inhibits specific enzyme activity |

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The 2,4-dimethoxyphenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure can be dissected into three regions:

Aromatic ring A : 2,4-Dimethoxyphenyl group.

Linker : Amide bond (-CONH-).

Aromatic ring B : 4-(Piperidin-1-ylsulfonyl)benzoyl group.

Variations in these regions among analogs significantly influence their physicochemical properties and biological activities.

Comparison Table of Structural Analogs

Structure-Activity Relationships (SAR)

- Aromatic Ring A: Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility but reduce metabolic stability.

- Sulfonamide Group :

- Piperidin-1-ylsulfonyl groups contribute to bulkiness, possibly affecting membrane permeability compared to smaller substituents (e.g., methylsulfonyl) .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a PRMT5 inhibitor. This compound is part of a broader class of benzamide derivatives that have shown promise in various therapeutic applications, including anticancer and antimicrobial activities.

The compound acts primarily as a PRMT5 inhibitor , which plays a significant role in regulating gene expression through methylation processes. Inhibition of PRMT5 can lead to altered cell signaling pathways and has been associated with the induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antitumor properties:

- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines, including K562 (chronic myeloid leukemia) and CEM (acute lymphoblastic leukemia).

- IC50 Values : Some derivatives have shown IC50 values ranging from 1.6 to 8.0 μM, indicating significant antiproliferative activity .

Antimicrobial Properties

In addition to its anticancer effects, the compound has also been assessed for its antimicrobial activity. Studies indicate that it possesses antibacterial properties comparable to standard antibiotics. The presence of the piperidine moiety is thought to enhance its interaction with microbial targets .

Enzyme Inhibition

The compound has shown enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurological disorders .

Case Study 1: Antileukemic Activity

In a study focused on the synthesis and evaluation of novel derivatives, compounds based on this compound demonstrated significant antileukemic activity. The derivatives were tested using the MTT assay, which indicated that modifications at the para position on the phenyl ring enhanced potency against leukemia cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific substitutions on the benzamide scaffold influenced biological activity. For instance, electron-withdrawing groups at certain positions were found to improve antitumor efficacy significantly .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.